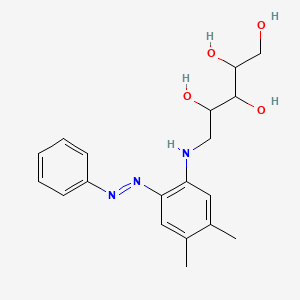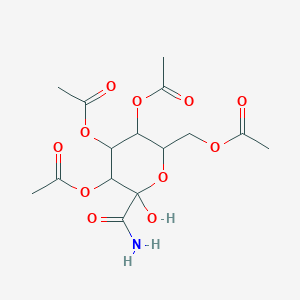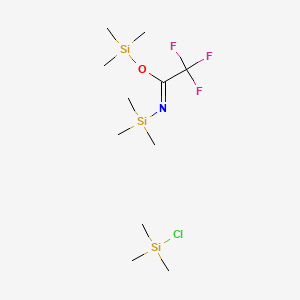
Bstfa + tmcs, 99
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 は、N,O-ビス(トリメチルシリル)トリフルオロアセトアミドとトリメチルクロロシランの混合物です。この化合物は、特にガスクロマトグラフィーおよび質量分析における化学分析の誘導体化試薬として広く使用されています。 これらの2つの試薬の組み合わせにより、シリル化反応の効率が向上し、さまざまな官能基の誘導体化に好ましい選択肢となっています .
準備方法
合成ルートと反応条件
ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 の調製には、N,O-ビス(トリメチルシリル)トリフルオロアセトアミドとトリメチルクロロシランを特定の比率で組み合わせます。反応は通常、試薬の加水分解を防ぐために無水条件下で行われます。 その後、混合物を精製して所望の濃度と純度を実現します .
工業生産方法
工業的な環境では、ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 の生産は、同様の原理に基づいていますが、より大規模に行われます。試薬は、一貫した品質を確保するために、制御された条件下で大型反応器内で混合されます。 最終生成物は、水分による汚染を防ぐために密封容器に包装されます .
化学反応の分析
反応の種類
ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 は主にシリル化反応を起こし、アルコール、フェノール、カルボン酸、アミン、アミドなどのさまざまな官能基と反応します。 シリル化プロセスは、活性水素をトリメチルシリル基で置き換えることを含み、誘導体の揮発性と安定性を高めます .
一般的な試薬と条件
ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 を用いたシリル化反応は、通常室温またはわずかに高温で行われます。一般的な触媒には、トリメチルクロロシラン、トリフルオロ酢酸、塩酸などがあります。 反応は水分に敏感なので、無水条件が不可欠です .
生成される主要な生成物
シリル化反応から生成される主要な生成物は、元の化合物のトリメチルシリル誘導体です。 これらの誘導体は、揮発性が高く熱的に安定しているため、ガスクロマトグラフィーおよび質量分析で分析するのに適しています .
科学研究の応用
ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 は、科学研究で幅広い用途があります。
化学反応の分析
Types of Reactions
Bstfa + tmcs, 99 primarily undergoes silylation reactions, where it reacts with various functional groups such as alcohols, phenols, carboxylic acids, amines, and amides. The silylation process involves the replacement of active hydrogens with trimethylsilyl groups, enhancing the volatility and stability of the derivatives .
Common Reagents and Conditions
The silylation reactions using this compound are typically carried out at room temperature or slightly elevated temperatures. Common catalysts include trimethylchlorosilane, trifluoroacetic acid, and hydrogen chloride. The reactions are sensitive to moisture, so anhydrous conditions are essential .
Major Products Formed
The major products formed from the silylation reactions are trimethylsilyl derivatives of the original compounds. These derivatives are more volatile and thermally stable, making them suitable for analysis by gas chromatography and mass spectrometry .
科学的研究の応用
Bstfa + tmcs, 99 has a wide range of applications in scientific research:
作用機序
ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 の作用機序は、標的分子上のプロトン部位のシリル化を伴います。トリメチルクロロシランは触媒として働き、N,O-ビス(トリメチルシリル)トリフルオロアセトアミドの官能基との反応を促進します。 その結果、ガスクロマトグラフィーおよび質量分析による分析に適したトリメチルシリル誘導体が形成されます .
類似の化合物との比較
ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 は、N,O-ビス(トリメチルシリル)アセトアミド (BSA) やヘキサメチルジシラザン (HMDS) などの他のシリル化試薬と比較されることがよくあります。 BSA と比較して、ビス(トリメチルシリル)トリフルオロアセトアミド + トリメチルクロロシラン, 99 は、より揮発性の高い反応生成物を生成し、クロマトグラフィー分析における干渉を減らします . 一方、HMDS は反応性が低く、シリル化には高温が必要になる場合が多いです .
類似の化合物のリスト
- N,O-ビス(トリメチルシリル)アセトアミド (BSA)
- ヘキサメチルジシラザン (HMDS)
- N-メチル-N-(トリメチルシリル)トリフルオロアセトアミド (MSTFA)
- TMCS を含まない N,O-ビス(トリメチルシリル)トリフルオロアセトアミド (BSTFA)
類似化合物との比較
Bstfa + tmcs, 99 is often compared with other silylation reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS). Compared to BSA, this compound produces more volatile reaction products, reducing interference in chromatographic analysis . HMDS, on the other hand, is less reactive and often requires higher temperatures for silylation .
List of Similar Compounds
- N,O-bis(trimethylsilyl)acetamide (BSA)
- Hexamethyldisilazane (HMDS)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) without TMCS
特性
分子式 |
C11H27ClF3NOSi3 |
|---|---|
分子量 |
366.04 g/mol |
IUPAC名 |
chloro(trimethyl)silane;trimethylsilyl (1Z)-2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7-; |
InChIキー |
FNENVUOGWFDQAI-OZLKFZLXSA-N |
異性体SMILES |
C[Si](C)(C)/N=C(/C(F)(F)F)\O[Si](C)(C)C.C[Si](C)(C)Cl |
正規SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


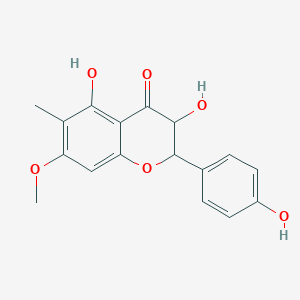
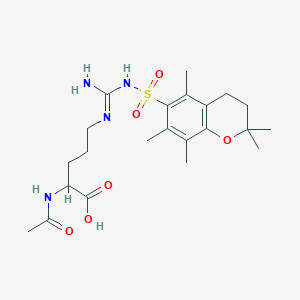

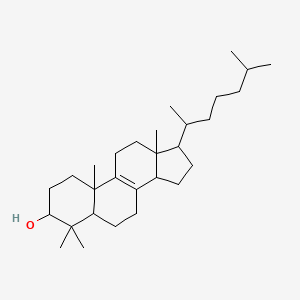
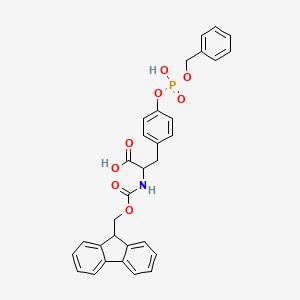
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
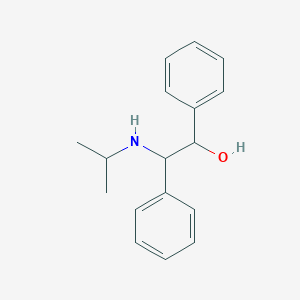
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)


